Ebanol
Overview
Description
Scientific Research Applications
Ebanol has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Safety and Hazards
Mechanism of Action
Ebanol, also known as (E)-3-methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-4-en-2-ol or 3-Methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol, is a compound with a rich, natural sandalwood odor . It is powerful and intense, bringing volume and elegance to woody accords and a diffusive sandalwood effect to compositions .
Target of Action
The primary target of this compound is the olfactory receptors in the human nose. These receptors are responsible for detecting and identifying various odors. This compound’s unique structure allows it to bind to these receptors and produce a sandalwood-like scent .
Result of Action
The result of this compound’s action is the perception of a sandalwood-like scent. This is a result of its interaction with olfactory receptors and the subsequent biochemical reactions that lead to the perception of smell .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of other odorants can affect the perception of this compound’s scent. Additionally, factors such as temperature and pH can influence this compound’s stability and efficacy . This compound is highly substantive on all supports, meaning it has a strong staying power and can remain present and active for a long time .
Biochemical Analysis
Biochemical Properties
3-Methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol plays a significant role in biochemical reactions due to its interaction with specific enzymes and proteins. This compound is known to act as an agonist of the olfactory receptor OR2AT4, a G-protein-coupled receptor (GPCR) expressed in human primary keratinocytes . By stimulating OR2AT4, 3-Methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol enhances hair growth in human scalp hair follicles, decreases apoptosis, and increases the production of the anagen-prolonging growth factor IGF-1 . Additionally, it has been shown to increase wound healing by interacting with the same receptor .
Cellular Effects
The effects of 3-Methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol on various types of cells and cellular processes are profound. In human primary keratinocytes, this compound stimulates the olfactory receptor OR2AT4, leading to enhanced hair growth and decreased apoptosis . Furthermore, it has been observed to increase the production of the anagen-prolonging growth factor IGF-1, which plays a crucial role in hair follicle development and maintenance . In addition to its effects on keratinocytes, 3-Methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol has been studied in the context of human chronic myelogenous leukemia (CML) cell lines and white blood cells of acute myeloid leukemia (AML) patients .
Molecular Mechanism
At the molecular level, 3-Methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol exerts its effects through binding interactions with the olfactory receptor OR2AT4 . This receptor is a G-protein-coupled receptor (GPCR) that, upon activation by the compound, initiates a signaling cascade leading to various cellular responses. The binding of 3-Methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol to OR2AT4 results in decreased apoptosis and increased production of the anagen-prolonging growth factor IGF-1 . This molecular mechanism is crucial for the compound’s role in enhancing hair growth and wound healing .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as at temperatures of −20°C . Over time, the compound continues to exert its effects on cellular processes, including hair growth and wound healing, as long as it remains stable and active .
Dosage Effects in Animal Models
The effects of 3-Methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol vary with different dosages in animal models. At lower dosages, the compound effectively stimulates the olfactory receptor OR2AT4, leading to enhanced hair growth and wound healing . At higher dosages, there may be potential toxic or adverse effects, which need to be carefully monitored in animal studies . Understanding the dosage effects is crucial for determining the optimal concentration of the compound for therapeutic applications.
Metabolic Pathways
3-Methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol is involved in specific metabolic pathways that influence its activity and effects. The compound interacts with enzymes and cofactors that play a role in its metabolism and conversion to active forms . These metabolic pathways are essential for understanding how the compound is processed within the body and how it exerts its biochemical effects. Additionally, the compound’s impact on metabolic flux and metabolite levels can provide insights into its broader physiological effects .
Transport and Distribution
The transport and distribution of 3-Methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol within cells and tissues are critical for its activity and function. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in target tissues . Understanding these transport mechanisms is important for determining how the compound reaches its site of action and how it is distributed within the body.
Subcellular Localization
The subcellular localization of 3-Methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules . Post-translational modifications and targeting signals are essential for its localization and subsequent biochemical effects. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and its role in cellular processes.
Preparation Methods
The preparation of Ebanol involves several synthetic routes. One method includes condensing methyl ethyl ketone and trimethyl cyclopentenyl acetaldehyde at low temperatures, followed by rectification to remove methyl ethyl ketone and methanol. The resulting intermediate is then added to a dimethyl formamide solution of sodium methoxide, rearranged, and further reacted with sodium borohydride in methanol to yield this compound . Another method involves the isomerization of sandatone under the catalytic action of zinc bromide, followed by a reaction with sec-butyl alcohol in the presence of aluminum secondary butylate .
Chemical Reactions Analysis
Ebanol undergoes various chemical reactions, including:
Isomerization: The isomerization of intermediates is essential to obtain the desired product.
Hydrogenation: Hydrogenation reduction is used to achieve the final product.
Common reagents used in these reactions include sodium methoxide, sodium borohydride, zinc bromide, and aluminum secondary butylate . The major products formed from these reactions are various isomers of this compound, each contributing to its unique olfactory properties .
Comparison with Similar Compounds
Ebanol is often compared with other synthetic sandalwood fragrances such as Sandalore, Brahmanol, and Firsantol . These compounds share similar structural elements but differ in their molecular configurations and olfactory properties. For example, Sandalore lacks the carbon-carbon double bond found in this compound, leading to different isomeric forms . This compound is unique in its ability to provide a powerful and intense sandalwood scent, making it a preferred choice in many fragrance formulations .
Similar compounds include:
- Sandalore
- Brahmanol
- Firsantol
- Polysantol
- Javanol
This compound’s distinct molecular structure and olfactory properties set it apart from these similar compounds, highlighting its uniqueness in the fragrance industry.
Properties
IUPAC Name |
3-methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-4-en-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O/c1-10(12(3)15)6-8-13-9-7-11(2)14(13,4)5/h6-8,10,12-13,15H,9H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLHVODSMDJCBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C1(C)C)C=CC(C)C(C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052369 | |
Record name | 3-Methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)pent-4-en-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7052369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless to pale yellow liquid / Woody aroma with sandalwood-like notes | |
Record name | 4-Penten-2-ol, 3-methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-4-en-2-ol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2236/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble, Soluble (in ethanol) | |
Record name | 3-Methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-4-en-2-ol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2236/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.896-0.906 at 20°C | |
Record name | 3-Methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-4-en-2-ol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2236/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
67801-20-1 | |
Record name | Ebanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67801-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Penten-2-ol, 3-methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)pent-4-en-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7052369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)pent-4-en-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.019 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of Ebanol?
A1: this compound is widely used in the fragrance industry as a synthetic substitute for natural sandalwood oil [, ]. Due to its potent woody and ambery scent, it finds applications in perfumes, cosmetics, and other personal care products.
Q2: Why is there a need for synthetic sandalwood odorants like this compound?
A2: The high demand for sandalwood oil, coupled with the limited availability and high cost of natural sandalwood (Santalum album), has driven the development and use of synthetic alternatives like this compound [].
Q3: Are there any known allergic reactions associated with this compound?
A3: Yes, studies have identified this compound as a potential allergen. Research in Korea revealed a high frequency of positive patch test responses to this compound in patients suspected of having fragrance allergies [].
Q4: How does the structure of this compound contribute to its odor profile?
A4: While the exact mechanism of odor perception is complex, research suggests that the structure of this compound, particularly its terpenylcyclohexanol moiety, contributes to its sandalwood-like aroma []. This structural feature is shared with other sandalwood odorants like Sandalore and Polysantol.
Q5: Has this compound been used in any notable commercial fragrances?
A5: While specific formulations are often trade secrets, this compound's desirable olfactory properties and fixative qualities make it a valuable ingredient in many perfumes. For example, it's known to blend well with other woody scents, enhancing their longevity in fragrance applications [].
Q6: Are there any analytical techniques used to detect and quantify this compound?
A6: Gas chromatography coupled with mass spectrometry (GC-MS) is a common technique for identifying and quantifying this compound in complex mixtures like essential oils and fragrance products [].
Q7: Are there any concerns regarding the environmental impact of this compound?
A7: While specific studies on this compound's environmental impact are limited, the widespread use of synthetic fragrances raises concerns about their potential accumulation and effects on aquatic ecosystems. Further research is needed to assess the biodegradability and ecotoxicological profile of this compound.
Q8: Are there any alternative synthetic sandalwood odorants besides this compound?
A8: Yes, several other synthetic sandalwood odorants exist, including Sandalore, Polysantol, and Javanol []. These compounds often share structural similarities with this compound and exhibit comparable odor profiles.
Q9: How does the molecular weight of this compound compare to other sandalwood odorants?
A9: this compound has a molecular weight comparable to other synthetic sandalwood odorants. For instance, Disila-okoumal, another synthetic ambergris odorant, possesses a molecular weight of 320 u, while Okoumal has a molecular weight of 288 u. These values are considered high, contributing to their long-lasting nature in fragrance applications [].
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